2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

Catalog No.
S3312025
CAS No.
909122-64-1
M.F
C11H12BF4N3
M. Wt
273.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triaz...

CAS Number

909122-64-1

Product Name

2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

IUPAC Name

2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

Molecular Formula

C11H12BF4N3

Molecular Weight

273.04 g/mol

InChI

InChI=1S/C11H12N3.BF4/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14;2-1(3,4)5/h1-3,5-6,9H,4,7-8H2;/q+1;-1

InChI Key

JIOYOGNXIHWKOU-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=CC=CC=C3

Canonical SMILES

[B-](F)(F)(F)F.C1CC2=NN(C=[N+]2C1)C3=CC=CC=C3
  • Bioorganic/Medicinal Chemistry

    The core structure of 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate incorporates a heterocyclic ring system containing nitrogen atoms. Nitrogen-containing heterocycles are prevalent in many biologically active molecules including pharmaceuticals. Research into similar heterocyclic structures has shown promise in areas like anti-cancer drugs []. Further investigation could determine if 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate exhibits any interesting biological properties.

  • Material Science

    Certain heterocyclic cations, like imidazolium cations, have been explored for their potential applications in ionic liquids. Ionic liquids are salts with unique properties such as high thermal stability and negligible vapor pressure. The cationic structure of 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate might hold promise for the development of novel ionic liquids with specific functionalities.

2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a complex organic compound characterized by a unique structure that includes a pyrrolo-triazole framework. Its molecular formula is C11H12BF4N3C_{11}H_{12}BF_4N_3, and it has a molecular weight of approximately 362.99 g/mol. The compound features a tetrafluoroborate anion, which contributes to its chemical properties and reactivity. The compound's structure can be represented by the InChI key KIWCIWCCQVTPOY-UHFFFAOYSA-N and is recognized in databases such as PubChem with the CID 11152694 .

  • Skin and eye irritation: Due to their basic nature, NHCs can irritate skin and eyes.
  • Air and moisture sensitivity: Some NHCs are sensitive to air and moisture, which can decompose the molecule.
Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution Reactions: The presence of halogen substituents allows for nucleophilic attacks, leading to substitution products.
  • Protonation/Deprotonation: The nitrogen atoms in the triazole ring may undergo protonation, affecting the compound's solubility and reactivity.
  • Electrophilic Aromatic Substitution: The phenyl group can engage in electrophilic substitution reactions under appropriate conditions.

Research indicates that compounds within the pyrrolo-triazole family may exhibit significant biological activity:

  • Antimicrobial Properties: Some derivatives show effectiveness against various bacterial strains.
  • Anticancer Activity: Certain studies have highlighted the potential of similar compounds in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: Investigations suggest that these compounds may have neuroprotective properties, making them candidates for further research in neurodegenerative diseases.

Synthesis of 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors containing both triazole and pyrrole functionalities, cyclization can be facilitated under acidic or basic conditions to form the desired structure.
  • Functional Group Modifications: Introduction of the tetrafluoroborate group can be accomplished through salt formation with tetrafluoroboric acid after synthesizing the pyrrolo-triazole core.
  • Substitution Reactions: If starting materials contain halogen substituents, nucleophilic substitution can yield the target compound efficiently.

The unique properties of 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate make it suitable for various applications:

  • Pharmaceutical Development: Potential use in drug formulations targeting infections or cancer.
  • Chemical Research: As a reagent in organic synthesis for developing new compounds.
  • Material Science: Investigation into its properties for potential use in advanced materials.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of focus include:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins can provide insights into its efficacy as a drug candidate.
  • Metabolic Pathways: Exploring how the compound is metabolized can reveal potential side effects and interactions with other drugs.
  • Cellular Uptake Mechanisms: Understanding how cells absorb this compound will aid in optimizing its bioavailability.

Several compounds share structural similarities with 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborateC11H7BF9N3C_{11}H_7BF_9N_3Contains pentafluorophenyl group; higher fluorine content enhances reactivity.
2-Pyridylpyrrolo[2,1-c][1,2,4]triazolium chlorideC10H8ClN3C_{10}H_8ClN_3Incorporates a pyridine ring; different anion affects solubility and stability.
6-Methylpyrrolo[2,1-c][1,2,4]triazolium bromideC8H8BrN3C_{8}H_8BrN_3Methyl substitution alters electronic properties; bromide anion influences reactivity.

The distinct combination of a phenyl group with the specific pyrrolo-triazole structure sets 2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate apart from these similar compounds. Its unique electronic properties and potential biological activities warrant further investigation for practical applications in pharmaceuticals and materials science.

Dates

Modify: 2023-08-19

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